7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a phenylsulfonyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylxanthine and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction between 7-methylxanthine and phenylsulfonyl chloride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfone, sulfoxide, and substituted derivatives of the original compound.
Scientific Research Applications
7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylxanthine: A precursor in the synthesis of the compound.
Phenylsulfonyl Chloride: Another precursor used in the synthesis.
Sulfone Derivatives: Compounds formed through the oxidation of the original compound.
Uniqueness
7-Methyl-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1094-67-3 |
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Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
(7-methyl-2,6-dioxo-3H-purin-1-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-7-13-10-9(15)11(17)16(12(18)14-10)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
InChI Key |
VNOMDGULZKFNHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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